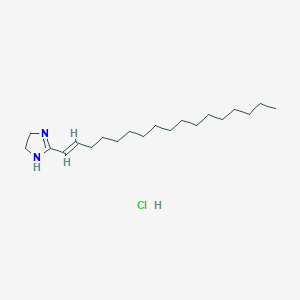
Heptadecenyl imidazolinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecenyl imidazolinium chloride is a cationic surfactant belonging to the class of imidazolinium compounds. These compounds are characterized by the presence of an imidazoline ring, a hydrocarbon tail, and a pendant group. This compound is widely used in various industrial applications due to its excellent surfactant properties, including fabric softening, emulsification, and corrosion inhibition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptadecenyl imidazolinium chloride is typically synthesized through the reaction of heptadecenylamine with glyoxal and formaldehyde, followed by quaternization with hydrochloric acid. The reaction conditions often involve heating the mixture to facilitate the formation of the imidazoline ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecenyl imidazolinium chloride undergoes various chemical reactions, including:
Oxidation: The hydrocarbon tail can be oxidized under specific conditions.
Reduction: The imidazoline ring can be reduced to form different derivatives.
Substitution: The chloride ion can be substituted with other anions to form different salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or silver nitrate can be used for ion exchange reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrocarbon tail.
Reduction: Reduced imidazoline derivatives.
Substitution: Various imidazolinium salts with different anions.
Applications De Recherche Scientifique
Heptadecenyl imidazolinium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological buffers and cell culture media.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Widely used in fabric softeners, corrosion inhibitors, and emulsifiers
Mécanisme D'action
The mechanism of action of heptadecenyl imidazolinium chloride involves its interaction with cell membranes and proteins. The cationic nature of the compound allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. In biological systems, it can also interact with proteins, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxyethyl imidazolines: These compounds have a hydroxyethyl group instead of a heptadecenyl group.
Octadecyl imidazolinium chloride: Similar structure but with an octadecyl group.
Quaternary ammonium compounds: These compounds have a similar cationic nature but different structures
Uniqueness
Heptadecenyl imidazolinium chloride is unique due to its specific hydrocarbon tail length, which provides optimal surfactant properties for certain applications. Its ability to form stable emulsions and its effectiveness as a fabric softener and corrosion inhibitor make it distinct from other similar compounds .
Propriétés
Numéro CAS |
82078-98-6 |
|---|---|
Formule moléculaire |
C20H39ClN2 |
Poids moléculaire |
343.0 g/mol |
Nom IUPAC |
2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C20H38N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;/h16-17H,2-15,18-19H2,1H3,(H,21,22);1H/b17-16+; |
Clé InChI |
LPSDTHGOUSLJIQ-CMBBICFISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/C1=NCCN1.Cl |
SMILES canonique |
CCCCCCCCCCCCCCCC=CC1=NCCN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


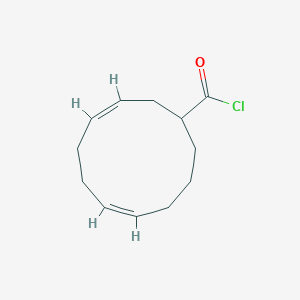
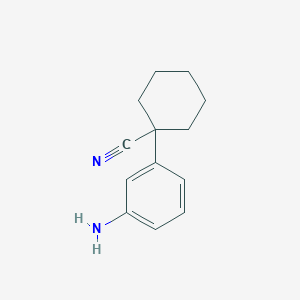
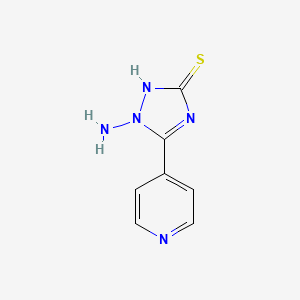
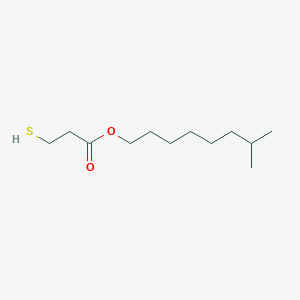

![N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester](/img/structure/B13799891.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)

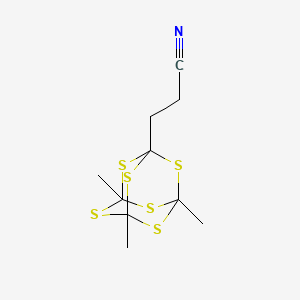
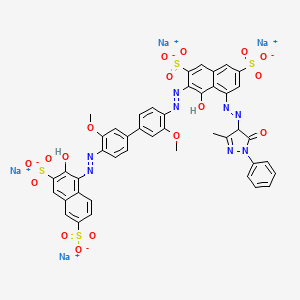

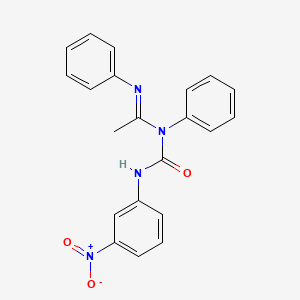

![1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI)](/img/structure/B13799927.png)
